molecular formula C23H37NO5 B1228319 20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol

20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol

Cat. No. B1228319
M. Wt: 407.5 g/mol
InChI Key: RBSZCNOWHDHRFZ-CFIIAAHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid90997692 is a natural product found in Aconitum piepunense, Brachycaudus aconiti, and other organisms with data available.

Scientific Research Applications

Structural and Chemical Properties

  • Molecular Structure Analysis : The compound has been identified as a C19-diterpenoid alkaloid with an aconitane carbon skeleton, featuring four six-membered rings and two five-membered rings in various conformations. This structural complexity is significant for understanding its chemical behavior and potential applications (Liu, Gou, Song, & Chen, 2011).

  • Intramolecular Interactions : Studies on related compounds show intramolecular hydrogen bonding, which can influence the stability and reactivity of the molecule. Such bonding patterns are crucial in drug design and chemical synthesis (Wu & Liu, 2012).

Potential Biological Activities

  • Cytotoxic Activities : Alkaloids similar to 20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol have demonstrated notable cytotoxic activities. This suggests potential applications in developing anticancer therapies (Guo, Xu, Zhang, Li, & Xi, 2014).

  • Chemical Derivatives and Modifications : The compound's structure allows for various chemical modifications, which can be explored for creating new molecules with enhanced or altered biological activities. This aspect is critical in medicinal chemistry and drug development.

Crystallographic Studies

  • Crystal Structure Determination : Research into similar compounds has provided insights into their crystal structures. Understanding the crystallographic aspects can aid in the development of synthesis methods and the prediction of physical properties (Lei, Luo, Bian, & Wang, 2011).

properties

Product Name

20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol

Molecular Formula

C23H37NO5

Molecular Weight

407.5 g/mol

IUPAC Name

(1S,5S,6S,8S,13R,16S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C23H37NO5/c1-4-24-10-21(11-28-2)6-5-17(25)23-13-7-12-15(29-3)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13?,14?,15+,16?,17+,18?,19?,20?,21-,22+,23-/m1/s1

InChI Key

RBSZCNOWHDHRFZ-CFIIAAHPSA-N

Isomeric SMILES

CCN1C[C@]2(CC[C@@H]([C@@]34C2CC(C31)[C@]5(C[C@@H]([C@H]6CC4C5C6O)OC)O)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC

synonyms

isotalatizidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol
Reactant of Route 2
20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol
Reactant of Route 3
20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol
Reactant of Route 4
20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol
Reactant of Route 5
20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol
Reactant of Route 6
20-Ethyl-16-methoxy-4-(methoxymethyl)aconitane-1,8,14-triol

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